Bromocriptine mesylate
Vue d'ensemble
Description
Bromocriptine mesylate is an ergot derivative with potent dopamine receptor agonist activity . It is used clinically to treat hyperprolactinemia-associated conditions, Parkinson’s disease, acromegaly, and type 2 diabetes mellitus . It is chemically designated as Ergotaman-3´,6´,18-trione .
Synthesis Analysis
Bromocriptine mesylate has been quantitatively determined using a sensitive, precise, quick, and affordable spectrofluorimetric method . The method relies on the estimation of bromocriptine native fluorescence after the optimization of different factors to improve its inherently weak fluorescence .
Molecular Structure Analysis
The chemical structure of bromocriptine mesylate consists of a heterocyclic nucleus to which a single bromine and peptide side chain is attached . It is chemically designated as Ergotaman-3´,6´,18-trione .
Chemical Reactions Analysis
Bromocriptine mesylate has been quantitatively determined using a spectrofluorimetric method . Following excitation at 238 nm, the enhanced fluorescence intensity of bromocriptine was determined at 418 nm .
Physical And Chemical Properties Analysis
Bromocriptine mesylate is an ergot alkaloid derivative in the dopamine D2 agonist class of drugs . The physical and chemical properties of bromocriptine mesylate can be found in the PubChem database .
Applications De Recherche Scientifique
Specific Scientific Field
Summary of the Application
Bromocriptine Mesylate has been used in the formulation of a liquid self-nano emulsifying drug delivery system (SNEDDS) to enhance its solubility, dissolution, and thermodynamic stability . It has also been loaded into poly ε-caprolactone nanoparticles (PCL NPs) coated with chitosan for direct targeting to the brain via the nasal route .
Methods of Application or Experimental Procedures
For the SNEDDS, solubility studies were conducted in different vehicles to select the best one for dissolving Bromocriptine Mesylate. Pseudo-ternary phase diagrams were constructed at various ratios of surfactant and co-surfactant. Formulations were prepared using various concentrations of castor oil, tween 80, and ethanol .
For the PCL NPs, independent formulation parameters for nanoparticle attributes, including PCL payload, D-α-tocopherol polyethylene glycol 1000 succinate (TPGS) concentration, and sonication time, were investigated. The optimized BM-PCL NPs were then coated with chitosan at varying concentrations to enhance their effect .
Results or Outcomes
The rate and extent of release for all prepared formulations were significantly higher than that in crude drug powder . The optimized BM-PCL NPs resulted in nanoparticles with a size of 296 ± 2.9 nm, a zeta potential of −16.2 ± 3.8 mV, an entrapment efficiency of 90.7 ± 1.9%, and a zero-order release rate of 2.6 ± 1.3%/min .
Application in Treatment of Various Conditions
Specific Scientific Field
Summary of the Application
Bromocriptine Mesylate is a semisynthetic ergot alkaloid derivative with potent dopaminergic activity. It inhibits prolactin secretion and is used to treat dysfunctions associated with hyperprolactinemia .
Methods of Application or Experimental Procedures
Bromocriptine Mesylate is administered orally .
Results or Outcomes
The drug has been effective in treating conditions associated with hyperprolactinemia .
Application in Treatment of Parkinson’s Disease
Specific Scientific Field
Summary of the Application
Bromocriptine Mesylate is used in the management of signs and symptoms of Parkinsonian Syndrome .
Methods of Application or Experimental Procedures
Bromocriptine Mesylate is administered orally .
Results or Outcomes
The drug has been effective in managing the signs and symptoms of Parkinsonian Syndrome .
Application in Treatment of Type 2 Diabetes
Specific Scientific Field
Summary of the Application
Bromocriptine Mesylate has been used for the management of Type 2 diabetes mellitus .
Methods of Application or Experimental Procedures
Bromocriptine Mesylate is administered orally .
Results or Outcomes
The drug has been effective in managing Type 2 diabetes mellitus .
Application in Treatment of Hyperprolactinemia
Specific Scientific Field
Summary of the Application
Bromocriptine Mesylate is used for the treatment of galactorrhea due to hyperprolactinemia, prolactin-dependent menstrual disorders and infertility, prolactin-secreting adenomas, and prolactin-dependent male hypogonadism .
Methods of Application or Experimental Procedures
Bromocriptine Mesylate is administered orally .
Results or Outcomes
The drug has been effective in treating conditions associated with hyperprolactinemia .
Application in Treatment of Acromegaly
Specific Scientific Field
Summary of the Application
Bromocriptine Mesylate is used for the treatment of acromegaly, either as an adjunct therapy to surgery or radiotherapy, or as monotherapy in special cases .
Methods of Application or Experimental Procedures
Bromocriptine Mesylate is administered orally .
Results or Outcomes
Orientations Futures
Bromocriptine mesylate is currently used in the management and treatment of type 2 diabetes mellitus, Parkinson’s disease, acromegaly, and pituitary prolactinomas . It represents an attractive option with high efficacy and safety profile for these conditions . Future research may focus on exploring its potential uses in other diseases and conditions.
Propriétés
IUPAC Name |
(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23-,24+,25+,31-,32+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJMTMIRQRDZMT-GSPXQYRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44BrN5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25614-03-3 (Parent) | |
Record name | Bromocriptine mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6020197 | |
Record name | Bromocriptine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromocriptine mesylate | |
CAS RN |
22260-51-1 | |
Record name | Bromocriptine mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22260-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromocriptine mesylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromocriptine mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMOCRIPTINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFP983J3OD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.